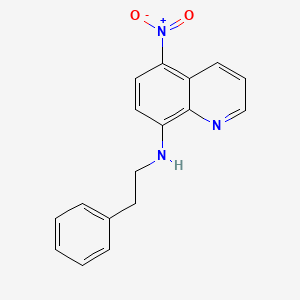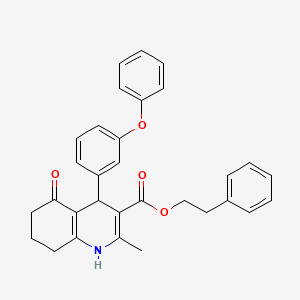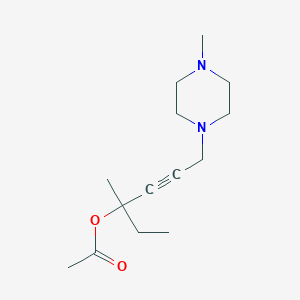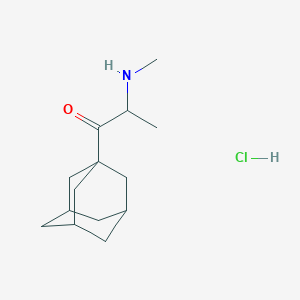
5-nitro-N-(2-phenylethyl)-8-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N-(2-phenylethyl)-8-quinolinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-nitro-N-(2-phenylethyl)-8-quinolinamine has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. Some of the potential applications of this compound are:
1. Anti-cancer agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
2. Anti-inflammatory agent: This compound has also shown anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models.
3. Antimicrobial agent: 5-nitro-N-(2-phenylethyl)-8-quinolinamine has also shown antimicrobial properties. It has been found to inhibit the growth of various bacteria and fungi.
Wirkmechanismus
Further studies are needed to fully understand the mechanism of action of this compound.
3. Toxicity studies: Further studies are needed to determine the toxicity of this compound and its potential side effects.
4. Clinical trials: Clinical trials are needed to determine the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, 5-nitro-N-(2-phenylethyl)-8-quinolinamine is a well-studied compound that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Further studies are needed to fully understand its mechanism of action, toxicity, and potential side effects. However, the future looks bright for this compound, and it may hold the key to developing new treatments for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It is a well-studied compound with a known synthesis method.
2. It has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
3. It has multiple potential applications, such as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
The limitations of using 5-nitro-N-(2-phenylethyl)-8-quinolinamine in lab experiments are:
1. It may have side effects that are not fully understood.
2. It may require further optimization to improve its efficacy and reduce toxicity.
Zukünftige Richtungen
There are several future directions for the research of 5-nitro-N-(2-phenylethyl)-8-quinolinamine. Some of the directions are:
1. Optimization of synthesis method: Further optimization of the synthesis method may improve the yield and purity of the product.
2.
Synthesemethoden
The synthesis of 5-nitro-N-(2-phenylethyl)-8-quinolinamine involves the reaction of 8-hydroxyquinoline with 2-phenylethylamine in the presence of nitric acid and acetic anhydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-20(22)16-9-8-15(17-14(16)7-4-11-19-17)18-12-10-13-5-2-1-3-6-13/h1-9,11,18H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCPHFRLJAENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(2-phenylethyl)quinolin-8-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)

![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)



![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)

![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![benzyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4958638.png)
![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)